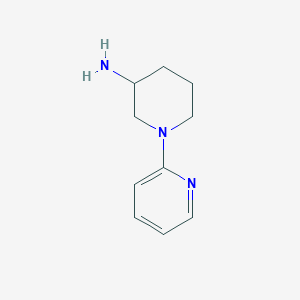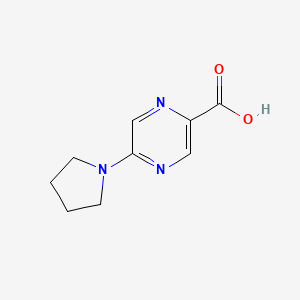
5-(Pyrrolidin-1-yl)pyrazine-2-carboxylic acid
説明
5-(Pyrrolidin-1-yl)pyrazine-2-carboxylic acid, also known as PPAC, is a chemical compound that has gained attention in the scientific community for its potential applications in research. PPAC is a heterocyclic compound that contains both nitrogen and carbon atoms in its structure. The compound has been synthesized using various methods and has been studied for its mechanism of action and biochemical and physiological effects.
科学的研究の応用
Coordination Behavior and Metal-Organic Frameworks
5-(Pyrrolidin-1-yl)pyrazine-2-carboxylic acid demonstrates unique coordination behavior and contributes to the formation of metal-organic frameworks (MOFs). Studies have shown that azaarylpyrazole carboxylic acids, related to 5-(Pyrrolidin-1-yl)pyrazine-2-carboxylic acid, coordinate with metals like cadmium, resulting in crystalline structures with varying topologies. These structures exhibit two-dimensional layers, further linked to form three-dimensional supramolecular networks through bonds like halogen or hydrogen bonds. Notably, the complexes formed exhibit luminescence enhancement compared to the corresponding ligands, indicating potential applications in fields like sensing and material science (Liu et al., 2013).
Crystal Engineering and Supramolecular Synthons
The carboxylic acid group in compounds related to 5-(Pyrrolidin-1-yl)pyrazine-2-carboxylic acid forms specific types of hydrogen bonds, influencing the self-assembly and crystal structures of various heterocyclic acids. These interactions are critical in crystal engineering, guiding the formation of supramolecular structures. Understanding these bonding patterns can inform the design of new materials with desired properties (Vishweshwar et al., 2002).
Molecular Weaving and Transition Metal Complexes
Compounds like 5-(Pyrrolidin-1-yl)pyrazine-2-carboxylic acid are key in designing ligands capable of forming polynuclear transition metal complexes. These complexes have potential applications in molecular weaving, a technique that can create intricate molecular structures. The rigid coordination behavior of these ligands, paired with their ability to coordinate metal ions on opposite sides, is fundamental in the formation of these complex structures (Cockriel et al., 2008).
Supramolecular Networks and Hydrogen Bonding
5-(Pyrrolidin-1-yl)pyrazine-2-carboxylic acid related compounds exhibit interesting hydrogen bonding patterns, forming double-stranded chains and three-dimensional networks. Such properties are essential in the study of crystallography and could have implications in the development of novel materials with specific mechanical or chemical properties (Wang et al., 2012).
特性
IUPAC Name |
5-pyrrolidin-1-ylpyrazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c13-9(14)7-5-11-8(6-10-7)12-3-1-2-4-12/h5-6H,1-4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGNAPWWKVPCCNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=C(N=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Pyrrolidin-1-yl)pyrazine-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



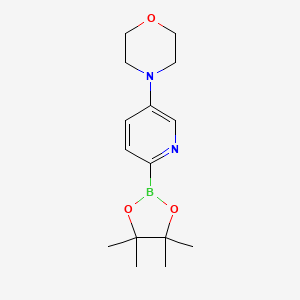
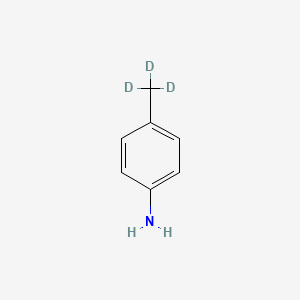
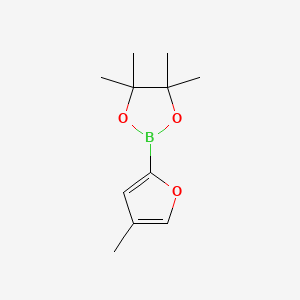
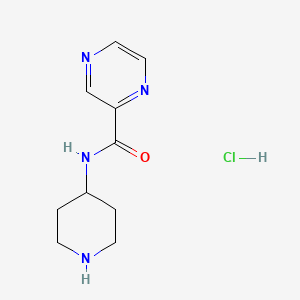
![3-Chloro-1H-pyrrolo[2,3-B]pyridine-4-carbaldehyde](/img/structure/B1418778.png)
![1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]ethanamine](/img/structure/B1418781.png)
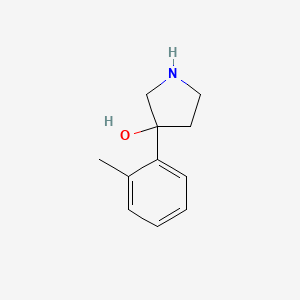
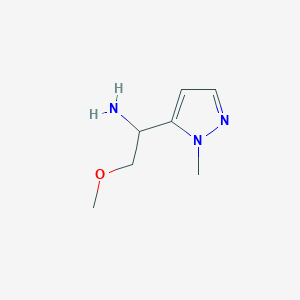
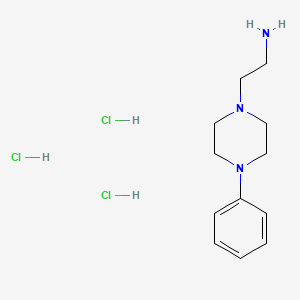
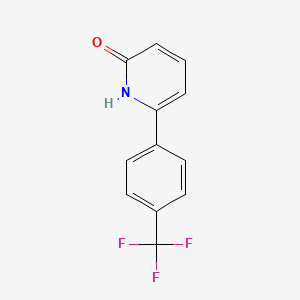

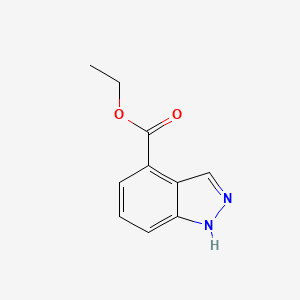
![tert-butyl N-[cyano(3,4-dichlorophenyl)methyl]carbamate](/img/structure/B1418792.png)
